2-(4-Methoxyphenyl)-1,3,2-dithiaphospholane
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Overview
Description
2-(4-Methoxyphenyl)-1,3,2-dithiaphospholane is an organophosphorus compound characterized by the presence of a dithiaphospholane ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,3,2-dithiaphospholane typically involves the reaction of 4-methoxyphenyl derivatives with phosphorus-sulfur compounds. One common method includes the reaction of 4-methoxyphenylmagnesium bromide with phosphorus pentasulfide (P2S5) under controlled conditions to form the desired dithiaphospholane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1,3,2-dithiaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and phosphines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphines.
Substitution: Various substituted dithiaphospholanes depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-1,3,2-dithiaphospholane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1,3,2-dithiaphospholane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Used in the preparation of renewable bis(cyanate) esters.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Synthesized via Schiff bases reduction route and used in the preparation of azo dyes and dithiocarbamates.
Methedrone: A compound with a methoxyphenyl group, used in various chemical reactions.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
89982-37-6 |
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Molecular Formula |
C9H11OPS2 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1,3,2-dithiaphospholane |
InChI |
InChI=1S/C9H11OPS2/c1-10-8-2-4-9(5-3-8)11-12-6-7-13-11/h2-5H,6-7H2,1H3 |
InChI Key |
LXGJDKBZCFCNKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)P2SCCS2 |
Origin of Product |
United States |
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